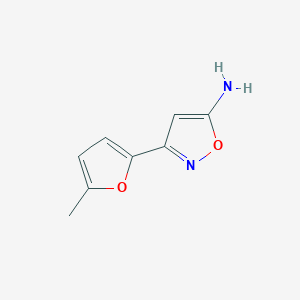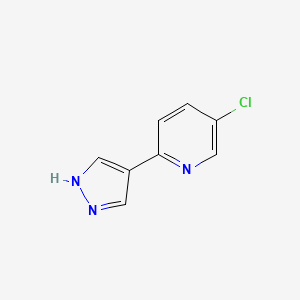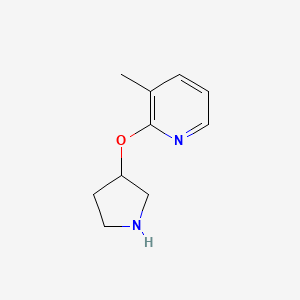
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H14N2O It is a derivative of pyridine, featuring a pyrrolidine ring attached to the pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 3-hydroxypyridine with 3-chloropyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine: A closely related compound with similar structural features.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which exhibit diverse biological activities.
Uniqueness
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of both the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-methyl-2-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-5-12-10(8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 |
Clave InChI |
WAOXQDQPQCZRRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


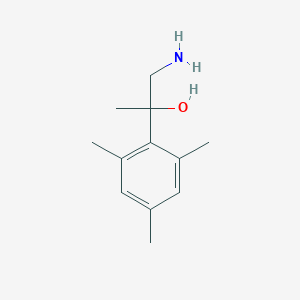
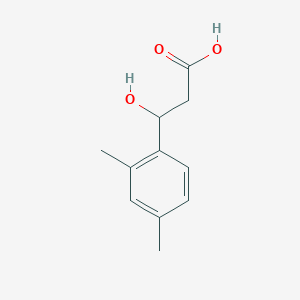
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)
amine](/img/structure/B13595772.png)


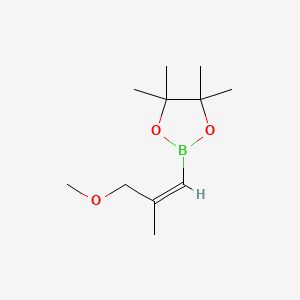
![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)
